molecular formula C18H23N5O5S B2586623 ethyl 2-[(4-butyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate CAS No. 689749-77-7

ethyl 2-[(4-butyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

Cat. No.: B2586623
CAS No.: 689749-77-7
M. Wt: 421.47
InChI Key: LLEQZLHLDOMXOY-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-butyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a nitrophenyl group, and an ethyl ester moiety

Preparation Methods

The synthesis of ethyl 2-[(4-butyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate . This intermediate can then be further functionalized to introduce the butyl and nitrophenyl groups through a series of substitution and formylation reactions under controlled conditions.

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Ethyl 2-[(4-butyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Hydrolysis: The ester moiety can be hydrolyzed to yield the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: As a versatile intermediate in organic synthesis, it can be used to prepare a wide range of triazole-based compounds with potential biological activities.

    Biology: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be explored for its potential as a therapeutic agent.

    Medicine: The unique structure of this compound makes it a candidate for drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as corrosion inhibitors or polymer additives.

Mechanism of Action

The mechanism of action of ethyl 2-[(4-butyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The nitrophenyl group may also play a role in the compound’s biological activity by participating in redox reactions or forming reactive intermediates.

Comparison with Similar Compounds

Ethyl 2-[(4-butyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other triazole derivatives.

Properties

IUPAC Name

ethyl 2-[[4-butyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O5S/c1-3-5-10-22-15(20-21-18(22)29-12-16(24)28-4-2)11-19-17(25)13-6-8-14(9-7-13)23(26)27/h6-9H,3-5,10-12H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEQZLHLDOMXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NN=C1SCC(=O)OCC)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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